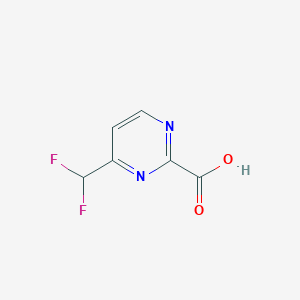
2-((5-Phenyl-1-(3-(Trifluormethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a compound notable for its complex structure and significant relevance in multiple scientific disciplines. This compound is synthesized from a series of chemical reactions involving imidazoles and acetamides, resulting in a molecule that features both aromatic rings and trifluoromethyl groups, lending it unique chemical properties.
Wissenschaftliche Forschungsanwendungen
This compound is employed in various fields due to its versatile chemical properties:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Investigated for its potential as a biochemical probe or inhibitor.
Medicine: : Explored for its therapeutic potential, especially in targeting specific enzymes or receptors.
Industry: : Utilized in the manufacture of complex organic compounds and specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically begins with the formation of the imidazole core. Key steps often include:
Formation of the Imidazole Core: : Starting with the appropriate phenyl-substituted aldehyde, it is condensed with ammonia and a phenylacetaldehyde derivative to form the imidazole ring.
Introduction of the Trifluoromethyl Group: : This step involves nucleophilic substitution to introduce the trifluoromethyl group onto the aromatic ring.
Thioether Formation: : Sulfur-based nucleophiles are used to substitute a hydrogen atom, introducing the thioether functional group.
Acetamide Introduction: : Finally, the p-tolyl group is introduced via acylation to form the acetamide moiety.
Industrial Production Methods: In industrial settings, these reactions are typically optimized for scale, employing high-yield conditions and catalytic systems. Reactions are carried out in batch or continuous flow reactors under controlled temperature and pressure conditions to maximize yield and purity.
Types of Reactions
Oxidation and Reduction: : The aromatic rings can undergo typical electrophilic substitution reactions, while the sulfur atom can be oxidized to sulfoxides or sulfones under appropriate conditions.
Substitution: : Halogenation and nitration of the aromatic rings are possible, often employing halogenating agents like chlorine or bromine and nitrating agents like nitric acid.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents such as halogens (chlorine, bromine) and nitrating mixtures (sulfuric and nitric acid).
Major Products: Major products vary depending on the reactions undertaken. For oxidation reactions, sulfoxides and sulfones are common, whereas for substitutions, halogenated and nitrated derivatives are typical.
Wirkmechanismus
The mechanism by which 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, influencing biological pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Compared with similar compounds, 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide stands out due to its unique trifluoromethyl and thioether groups, which impart specific physicochemical properties. Similar compounds might include other imidazole derivatives and acetamides, such as:
1-(3-(Trifluoromethyl)phenyl)-1H-imidazole
N-(p-tolyl)acetamide
These similar compounds lack the combined structural features that give 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide its distinctive properties.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3OS/c1-17-10-12-20(13-11-17)30-23(32)16-33-24-29-15-22(18-6-3-2-4-7-18)31(24)21-9-5-8-19(14-21)25(26,27)28/h2-15H,16H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDHHXCNOYGYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide](/img/structure/B2432360.png)
![[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2432361.png)


![5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2432365.png)


![2-Methyl-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2432371.png)
![N-{2-methyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propan-2-yl}benzenesulfonamide](/img/structure/B2432372.png)
![Methyl 4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzoate](/img/structure/B2432374.png)

